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For researchers, scientists, and drug development professionals, understanding the off-target

profile of a kinase inhibitor is as crucial as its on-target potency. Unintended kinase interactions

can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This

guide provides a comparative analysis of the off-target kinase profiles of two prominent Aurora

kinase inhibitors, Tozasertib (VX-680/MK-0457) and Barasertib (AZD1152), offering a deeper

look into their selectivity and potential polypharmacology.

Aurora kinases are key regulators of cell division, making them attractive targets for cancer

therapy. While Tozasertib and Barasertib both effectively inhibit this kinase family, their

interactions across the broader human kinome exhibit distinct differences. This comparison

aims to equip researchers with the necessary data to make informed decisions when selecting

a tool compound or developing a therapeutic candidate.

Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity (Ki or IC50 values) of Tozasertib and

Barasertib against their primary targets and key off-target kinases. This quantitative data

provides a direct comparison of their potency and selectivity.
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Kinase Target
Tozasertib (VX-680/MK-
0457) Ki (nM)

Barasertib (AZD1152-
HQPA) Ki (nM)

Primary Targets

Aurora A 0.6[1][2] 1369[3]

Aurora B 18[1][2] 0.36[3][4]

Aurora C 4.6[5] 17.0[4]

Key Off-Targets

FLT3 30[1][5] Inhibits[6]

Abl 30[2][5] -

BCR-ABL Inhibits[1][7] -

BCR-ABL (T315I) Inhibits[1][8] -

KIT - Inhibits[6]

RIPK1 Inhibits (IC50 = 1060)[9] -

Note: Barasertib (AZD1152) is a prodrug that is rapidly converted to the active form, AZD1152-

HQPA, in plasma. The activity of AZD1152-HQPA is presented here.

Analysis of Selectivity
Tozasertib is a pan-Aurora kinase inhibitor with potent activity against all three isoforms.[6][10]

Its off-target profile is characterized by notable inhibition of Fms-related tyrosine kinase 3

(FLT3) and Abelson murine leukemia viral oncogene homolog 1 (Abl) at a concentration of 30

nM.[1][2][5] This cross-reactivity, particularly against the imatinib-resistant T315I mutant of

BCR-ABL, has been explored for its therapeutic potential in chronic myeloid leukemia.[7][8]

More recently, Tozasertib was also identified as a potent inhibitor of Receptor-Interacting

Protein Kinase 1 (RIPK1), suggesting a role in necroptosis.[9] While described as selective

over a panel of 190 other kinases, these specific off-target activities are critical considerations

for its use.[2][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.selleckchem.com/products/VX-680(MK-0457).html
https://www.rndsystems.com/products/vx-680_5907
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd1152.html
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://www.rndsystems.com/products/vx-680_5907
https://openinnovation.astrazeneca.com/preclinical-research/preclinical-molecules/azd1152.html
https://www.selleckchem.com/products/azd1152-s1051.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050703/
https://www.selleckchem.com/products/azd1152-s1051.html
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050703/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10144992/
https://www.rndsystems.com/products/vx-680_5907
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050703/
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://pubmed.ncbi.nlm.nih.gov/19874801/
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://pubmed.ncbi.nlm.nih.gov/22772060/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10144992/
https://pubmed.ncbi.nlm.nih.gov/29434255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10144992/
https://www.researchgate.net/publication/24432543_The_discovery_of_the_potent_Aurora_inhibitor_MK-0457_VX-680
https://www.selleckchem.com/products/VX-680(MK-0457).html
https://www.rndsystems.com/products/vx-680_5907
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050703/
https://pubmed.ncbi.nlm.nih.gov/19874801/
https://pubmed.ncbi.nlm.nih.gov/22772060/
https://pubmed.ncbi.nlm.nih.gov/29434255/
https://www.rndsystems.com/products/vx-680_5907
https://pmc.ncbi.nlm.nih.gov/articles/PMC3050703/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In contrast, Barasertib, in its active form AZD1152-HQPA, demonstrates high selectivity for

Aurora B over Aurora A, with over a 1000-fold difference in potency.[3][4][6] This selectivity may

offer a more targeted approach to inhibiting Aurora B-specific functions in mitosis. However, it

has been noted that, similar to Tozasertib, Barasertib also inhibits FLT3 and KIT.[6] The

concurrent inhibition of these kinases has been linked to potential toxicity, specifically impacting

normal hematopoiesis.[6] AstraZeneca reports high specificity for AZD1152-HQPA against a

panel of 50 other kinases.[3]

Signaling Pathway Context
The primary targets of both inhibitors, the Aurora kinases, play crucial roles in mitotic

progression. The diagram below illustrates a simplified overview of the Aurora kinase signaling

pathway during cell division.
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Simplified Aurora Kinase Signaling in Mitosis.
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The determination of a compound's kinase selectivity profile is commonly achieved through

competition binding assays. A widely used platform for this is the KINOMEscan™, which

provides a quantitative measure of interactions between a test compound and a large panel of

kinases.

Objective: To determine the dissociation constant (Kd) of a test compound for a panel of

kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to a specific kinase. The amount of kinase captured on

the solid support is inversely proportional to the affinity of the test compound for that kinase.

Workflow:
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Competition Binding Assay Workflow

Start: Prepare Kinase Panel

Immobilized Ligand
(Solid Support) Kinase-tagged Phage Test Compound

(e.g., Tozasertib)

Incubation:
Kinase + Ligand + Compound

Washing Step

Elution of Bound Kinase

Quantification by qPCR

Data Analysis:
Calculate Kd

End: Kinase Selectivity Profile
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Workflow for Kinase Profiling.
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Materials:

Purified, DNA-tagged kinases

Immobilized, active-site directed ligand on a solid support (e.g., beads)

Test compound (e.g., Tozasertib or Barasertib) dissolved in DMSO

Assay buffer

Wash buffer

Elution buffer

qPCR reagents

Procedure:

A panel of DNA-tagged kinases is prepared.

The test compound is serially diluted to create a concentration gradient.

The kinases are incubated with the immobilized ligand and the test compound. In this

competitive binding step, the test compound and the immobilized ligand compete for the

active site of the kinase.

Unbound components are removed through a washing step.

The bound kinase is eluted from the solid support.

The amount of eluted kinase is quantified using quantitative PCR (qPCR) by amplifying the

DNA tag.

The results are compared to a DMSO control (no test compound). A lower amount of bound

kinase indicates a higher affinity of the test compound for that kinase.

Dissociation constants (Kd) are calculated from the dose-response curves to quantify the

binding affinity.
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This guide provides a foundational comparison of the off-target profiles of Tozasertib and

Barasertib. Researchers are encouraged to consult the primary literature for more extensive

kinase screening data and to consider the cellular context of their experiments when

interpreting the effects of these potent inhibitors.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684130?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

